2-(2,3-Difluorophenyl)ethanethioamide
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Overview
Description
2-(2,3-Difluorophenyl)ethanethioamide is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)ethanethioamide typically involves the reaction of 2,3-difluoroaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, ensuring that the compound is produced efficiently and cost-effectively. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,3-Difluorophenyl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)ethanethioamide: Similar structure but with fluorine atoms at different positions on the phenyl ring.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with a different functional group.
Uniqueness
2-(2,3-Difluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H7F2NS |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7F2NS/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H2,11,12) |
InChI Key |
JIJZZDOYBFYJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=S)N |
Origin of Product |
United States |
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